3-Amino-1-benzofuran-2-carbohydrazide
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Overview
Description
3-Amino-1-benzofuran-2-carbohydrazide is a compound that belongs to the benzofuran family, which is known for its wide range of biological and pharmacological activities. Benzofuran derivatives are found in various natural products and synthetic compounds, making them a significant focus in medicinal chemistry . The unique structural features of benzofuran compounds contribute to their diverse applications in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzofuran-2-carbohydrazide typically involves the reaction of benzofuran derivatives with hydrazine derivatives under specific conditions. One common method includes the reaction of 3-amino-2-benzofuran carboxylic acid with hydrazine hydrate in the presence of a catalyst . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carbohydrazide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
3-Amino-1-benzofuran-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways, leading to its antimicrobial and anticancer effects . The compound may also induce apoptosis in cancer cells by blocking key signaling pathways such as the RAS/RAF/MEK/ERK pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-1-benzofuran-2-carbohydrazide include other benzofuran derivatives such as:
- 3-Amino-2-benzofuran carboxylic acid
- Benzofuran carbohydrazide
- Substituted benzofuran derivatives
Uniqueness
This compound is unique due to its specific structural features, which contribute to its distinct biological activities. Its combination of amino and carbohydrazide groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
75746-18-8 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-amino-1-benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C9H9N3O2/c10-7-5-3-1-2-4-6(5)14-8(7)9(13)12-11/h1-4H,10-11H2,(H,12,13) |
InChI Key |
KTNYJZGNKOFLEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NN)N |
Origin of Product |
United States |
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